

Comparative solubility analysis against similar amide compounds

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Compound of Interest

Compound Name: *N*-[4-(2-phenoxyethoxy)phenyl]propanamide

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Comparative Aqueous Solubility Analysis of Carboxamide Derivatives: A Case Study on Carbamazepine and Oxcarbazepine

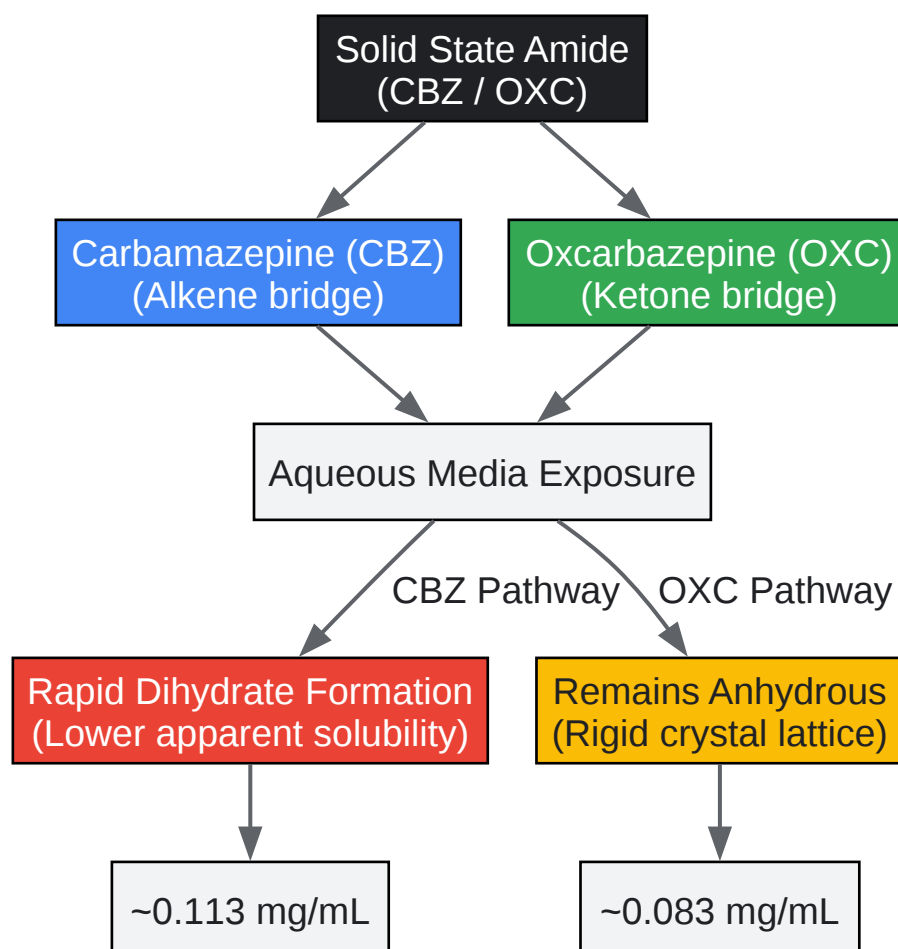
As a Senior Application Scientist, I frequently encounter formulation bottlenecks with Biopharmaceutics Classification System (BCS) Class II drugs. Dibenzazepine carboxamide derivatives—specifically Carbamazepine (CBZ) and its keto-analogue Oxcarbazepine (OXC)—represent classic examples of structurally similar amides that exhibit notoriously poor aqueous solubility[1][2]. Despite their structural resemblance, differing only by a ketone group at the 10-position of the azepine ring, their solid-state behavior in aqueous media diverges significantly.

This guide provides an objective, data-driven comparison of their solubility profiles, the underlying mechanisms dictating these limits, and a self-validating experimental protocol for accurate quantification.

Mechanistic Causality: Solid-State Interactions and Hydration

The thermodynamic solubility of an amide compound is not merely a static number; it is a dynamic equilibrium dictated by crystal lattice energy and solvent interactions.

- Carbamazepine (CBZ): The primary amide group in CBZ forms strong intermolecular hydrogen bonds, resulting in a stable anhydrous crystal lattice. However, upon exposure to aqueous media, anhydrous CBZ rapidly undergoes a solvent-mediated phase transformation to a stable dihydrate form. Because this dihydrate has a lower thermodynamic energy state in water than the anhydrous form, it limits the apparent aqueous solubility to approximately 0.113 mg/mL[1].
- Oxcarbazepine (OXC): The addition of the ketone group in OXC alters the molecular packing and dipole moment. While this structural tweak prevents the rapid dihydrate formation seen in CBZ, the rigid crystal lattice still severely restricts aqueous solubility to approximately 0.07 to 0.083 mg/mL[2][3].



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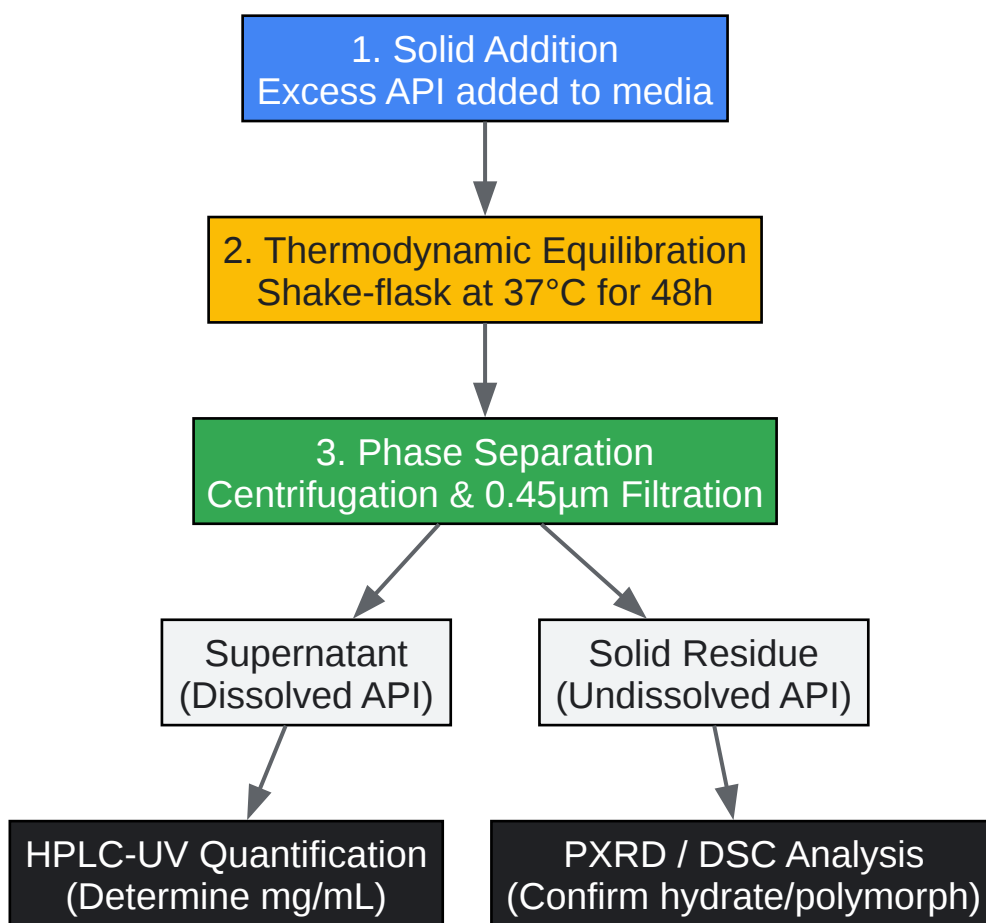
Caption: Hydration pathways and solubility limits of Carbamazepine vs. Oxcarbazepine in aqueous media.

Self-Validating Experimental Protocol: The Shake-Flask Method

To ensure trustworthiness and scientific rigor, solubility testing cannot merely rely on liquid-phase quantification. A self-validating system must simultaneously analyze the solid residue to confirm the exact polymorphic or hydrate state at equilibrium. If you start with anhydrous CBZ and measure the liquid without checking the solid phase, you are blindly measuring the solubility of the dihydrate without confirming the phase transition.

Step-by-Step Methodology:

- **Media Preparation:** Prepare standard USP buffers (e.g., 0.1 N HCl for pH 1.2, Phosphate Buffer for pH 6.8) and Purified Water.
- **Solid Addition:** Add an excess of anhydrous CBZ or OXC (e.g., 50 mg) to 20 mL of the respective media in hermetically sealed glass vials.
- **Thermodynamic Equilibration:** Place vials in a thermostated orbital shaker at 37 ± 0.5 °C and 100 rpm for 48 hours. Causality: Amides with rigid lattices dissolve slowly; a 48-hour window ensures thermodynamic equilibrium is reached rather than a kinetic artifact.
- **Phase Separation:** Extract 5 mL aliquots and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 μ m PTFE syringe filter. Causality: Discard the first 2 mL of filtrate. Highly lipophilic amides tend to adsorb onto PTFE membranes, which artificially lowers the quantified concentration of the initial drops.
- **Liquid-Phase Quantification (HPLC-UV):** Dilute the filtrate appropriately and analyze via HPLC using a C18 column. Set UV detection at 285 nm for CBZ and 290 nm for OXC[4][5].
- **Solid-Phase Validation (Critical Step):** Recover the undissolved solid residue from the centrifuge tube, dry gently under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This confirms whether the API has converted to a hydrate form, validating the equilibrium state of the system.



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Caption: Self-validating shake-flask methodology for determining thermodynamic solubility of amides.

Data Presentation: Comparative Solubility Profiles

The following table synthesizes established experimental data, comparing the equilibrium solubility of CBZ and OXC across different media.

Compound	Medium	Equilibrium Solubility (mg/mL)	Solid-State at Equilibrium
Carbamazepine	Purified Water	0.113 ± 0.01[1]	Dihydrate
Carbamazepine	0.1 N HCl (pH 1.2)	0.214 ± 0.05[1]	Dihydrate
Carbamazepine	Water + 1% SLS	3.412 ± 0.13[1]	Dihydrate
Oxcarbazepine	Purified Water	0.083 ± 0.01[3]	Anhydrous
Oxcarbazepine	pH 6.8 Buffer	0.079 ± 0.01[6]	Anhydrous
Oxcarbazepine	Water + Soluplus (1:1)	0.509 ± 0.05[7]	Amorphous Dispersion

Formulation Insights: Both compounds exhibit baseline aqueous solubilities well below the threshold required for dose-proportional absorption, confirming their BCS Class II status. However, introducing surfactants (e.g., Sodium Lauryl Sulfate) or polymeric solubilizers (e.g., Soluplus) significantly disrupts the hydrophobic interactions of the amide groups. For instance, the addition of 1% SLS to CBZ yields a nearly 30-fold increase in solubility[1], while co-milling OXC with Soluplus forces the drug into an amorphous state, bypassing the rigid crystal lattice and enhancing solubility by over 6-fold[7].

References

- Comparative In Vitro Study of Six Carbamazepine Products Source: PMC (National Institutes of Health) URL:[[Link](#)]
- Oxcarbazepine 202810 Clinpharm PREA Source: U.S. Food and Drug Administration (FDA) URL:[[Link](#)]
- Tablet formulation studies on an oxcarbazepine-β cyclodextrin binary system Source: Ingenta Connect / Pharmazie URL:[[Link](#)]
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- DESIGN AND EVALUATION OF CARBAMAZEPINE LOZENGES Source: Universal Journal of Pharmaceutical Research URL:[[Link](#)]
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